Cas no 686342-64-3 (3-(2-Fluoro-benzyloxy)-phenylamine)

3-(2-フルオロベンジルオキシ)-フェニルアミンは、有機合成化学において重要な中間体として利用される化合物です。この化合物は、フッ素原子とベンジルオキシ基を有する芳香族アミンであり、高い反応性と選択性を備えています。特に医薬品や農薬の合成において、骨格構造としての有用性が注目されています。フッ素の導入により、分子の脂溶性や代謝安定性が向上するため、生体活性化合物の設計に有利です。また、ベンジルオキシ基の存在により、さらなる官能基変換が可能であり、多様な誘導体合成への応用が期待できます。

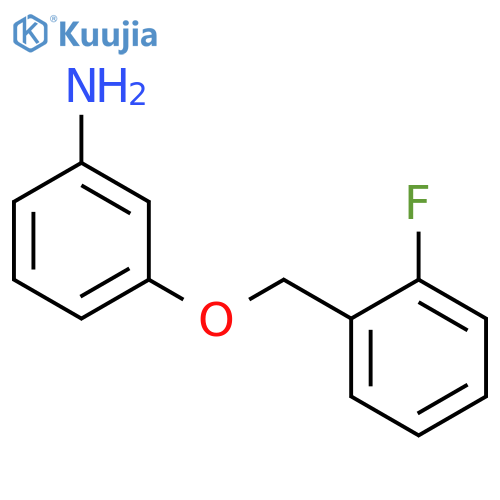

686342-64-3 structure

商品名:3-(2-Fluoro-benzyloxy)-phenylamine

3-(2-Fluoro-benzyloxy)-phenylamine 化学的及び物理的性質

名前と識別子

-

- 3-(2-Fluoro-benzyloxy)-phenylamine

- SB79142

- 3-((2-Fluorobenzyl)oxy)aniline

- 3-[(2-fluorobenzyl)oxy]phenylamine

- SCHEMBL4638459

- AKOS000159133

- 686342-64-3

- HMS1704I15

- 3-[(2-fluorophenyl)methoxy]aniline

- CS-0118952

- 3-[(2-Fluorobenzyl)oxy]aniline

-

- MDL: MFCD07801208

- インチ: InChI=1S/C13H12FNO/c14-13-7-2-1-4-10(13)9-16-12-6-3-5-11(15)8-12/h1-8H,9,15H2

- InChIKey: XCZQQCWDSILDHL-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C(=C1)COC2=CC=CC(=C2)N)F

計算された属性

- せいみつぶんしりょう: 217.090292168g/mol

- どういたいしつりょう: 217.090292168g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 212

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 35.2Ų

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 362.6±22.0 °C at 760 mmHg

- フラッシュポイント: 173.1±22.3 °C

- じょうきあつ: 0.0±0.8 mmHg at 25°C

3-(2-Fluoro-benzyloxy)-phenylamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-(2-Fluoro-benzyloxy)-phenylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1189592-1g |

3-[(2-Fluorobenzyl)oxy]aniline |

686342-64-3 | 98% | 1g |

¥2620.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1189592-5g |

3-[(2-Fluorobenzyl)oxy]aniline |

686342-64-3 | 98% | 5g |

¥8467.00 | 2024-08-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 034211-500mg |

3-(2-Fluoro-benzyloxy)-phenylamine |

686342-64-3 | 500mg |

2600.0CNY | 2021-07-13 | ||

| Fluorochem | 060205-2g |

3-(2-Fluoro-benzyloxy)-phenylamine |

686342-64-3 | 2g |

£514.00 | 2022-03-01 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 034211-500mg |

3-(2-Fluoro-benzyloxy)-phenylamine |

686342-64-3 | 500mg |

2600CNY | 2021-05-07 | ||

| Crysdot LLC | CD12042882-5g |

3-((2-Fluorobenzyl)oxy)aniline |

686342-64-3 | 97% | 5g |

$856 | 2024-07-24 | |

| Fluorochem | 060205-1g |

3-(2-Fluoro-benzyloxy)-phenylamine |

686342-64-3 | 1g |

£320.00 | 2022-03-01 |

3-(2-Fluoro-benzyloxy)-phenylamine 関連文献

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

686342-64-3 (3-(2-Fluoro-benzyloxy)-phenylamine) 関連製品

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

推奨される供給者

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬